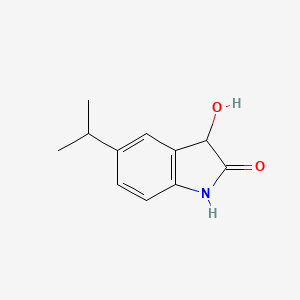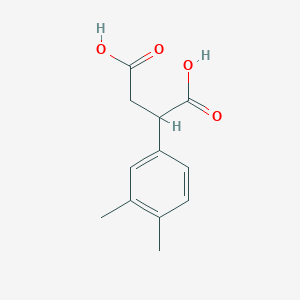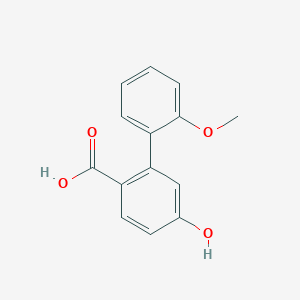
4-Hydroxy-2-(2-methoxyphenyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-2-(2-methoxyphenyl)benzoic acid is an organic compound with the molecular formula C14H12O4 This compound is characterized by the presence of a hydroxy group at the 4-position and a methoxy group at the 2-position of the benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(2-methoxyphenyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 2-methoxyphenol with 4-hydroxybenzoic acid under specific conditions. The reaction typically requires the use of a catalyst, such as anhydrous aluminum chloride, and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . This method is favored for its mild reaction conditions and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-2-(2-methoxyphenyl)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of nucleophiles and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield quinone derivatives, while reduction of the carboxylic acid group can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-2-(2-methoxyphenyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-2-(2-methoxyphenyl)benzoic acid involves its interaction with molecular targets and pathways in biological systems. The compound is known to exert its effects through the following mechanisms:
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-2-(2-methoxyphenyl)benzoic acid can be compared with other similar compounds, such as:
4-Hydroxybenzoic Acid: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
2-Methoxybenzoic Acid: Lacks the hydroxy group, which may influence its antioxidant properties.
4-Hydroxy-2-quinolones: These compounds have a different core structure but share similar biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H12O4 |
|---|---|
Molekulargewicht |
244.24 g/mol |
IUPAC-Name |
4-hydroxy-2-(2-methoxyphenyl)benzoic acid |
InChI |
InChI=1S/C14H12O4/c1-18-13-5-3-2-4-10(13)12-8-9(15)6-7-11(12)14(16)17/h2-8,15H,1H3,(H,16,17) |
InChI-Schlüssel |
BEQZFEPIRZFVMX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2=C(C=CC(=C2)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



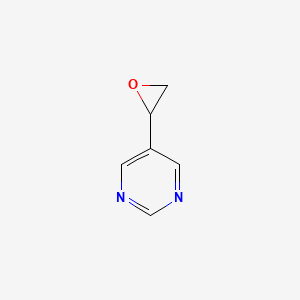
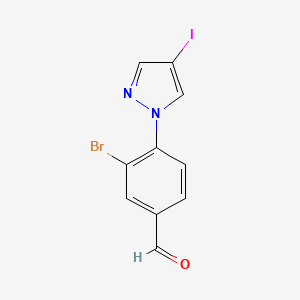
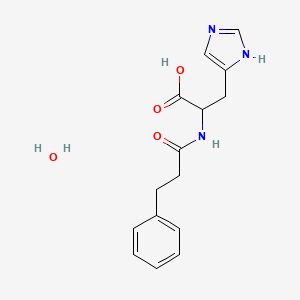

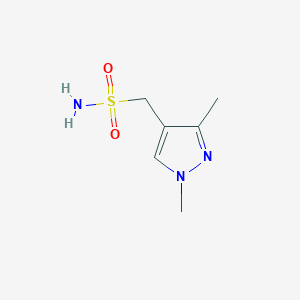
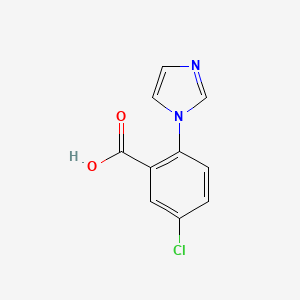
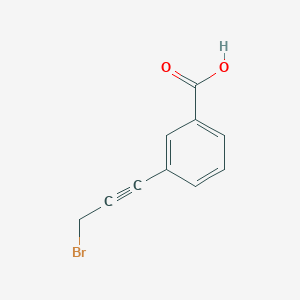

![3-[4-(2-methylpropyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B13227184.png)
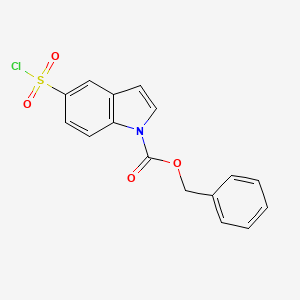
![(1R)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B13227195.png)
